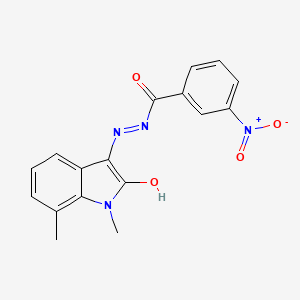
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. MPP is a heterocyclic compound that belongs to the pyridine and pyrrole families. It has a molecular formula of C17H15N2 and a molecular weight of 245.32 g/mol.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various receptors such as the nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine in lab experiments is its ability to selectively target specific cellular targets. This allows researchers to study the effects of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine on specific cellular processes and pathways. However, one limitation of using 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is its potential toxicity and side effects. Careful consideration must be taken when using 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine in lab experiments to ensure that the concentration used is not toxic to cells.
Orientations Futures
There are several future directions for the study of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine. One direction is to further investigate its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine on other cellular targets and pathways. Additionally, more research is needed to determine the optimal concentration and dosing regimen for 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine to minimize potential toxicity and side effects.
Méthodes De Synthèse
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine can be synthesized using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of acetoacetate, aldehyde, and ammonium acetate in the presence of a catalyst such as ammonium sulfate. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has been extensively studied for its potential applications in various fields. In medicine, 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(2-methyl-5-phenylpyrrol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-9-10-16(14-6-3-2-4-7-14)18(13)15-8-5-11-17-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZKLDXYIGFQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)


![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)